TCO-amine

Vue d'ensemble

Description

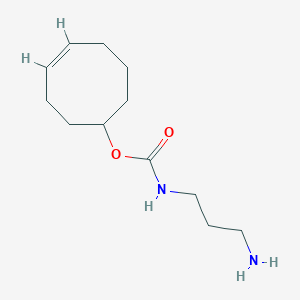

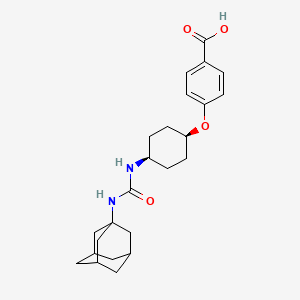

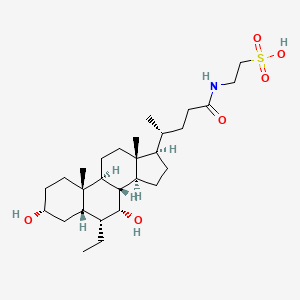

TCO-amine is a building block used for derivatizing carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) with TCO moiety through a stable amide bond . The spacer arm is short and so, adds minimal mass to modified molecules (262.8 Da) .

Synthesis Analysis

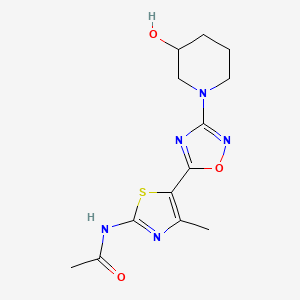

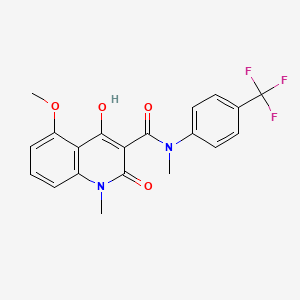

TCO-amine is synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The reaction involves the formation of a stable amide bond between the TCO moiety and carboxyl groups .Molecular Structure Analysis

The molecular structure of TCO-amine is represented by the empirical formula C12H22N2O2 · HCl . The molecular weight is 262.78 .Chemical Reactions Analysis

TCO-amine is useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1; 2; 4; 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .Physical And Chemical Properties Analysis

TCO-amine has a molecular weight of 262.78 . It is a solid substance . The main chemical property of amines is their ability to act as weak organic bases .Applications De Recherche Scientifique

Bioorthogonal Chemistry

TCO-amine, also known as trans-cyclooctene-amine, is a highly strained alkene with remarkable reactivity towards tetrazines in inverse electron-demand Diels–Alder reactions . This unique property has led to its extensive use in bioorthogonal chemistry, where it serves as a tool for bioconjugation . This enables the precise labeling and manipulation of biomolecules .

Nuclear Medicine

In the field of nuclear medicine, TCO-amine plays a substantial role. It is employed in the radiolabeling of peptides and other biomolecules . This has led to its utilization in pretargeted nuclear imaging and therapy, where it functions as both bioorthogonal tags and radiotracers . This facilitates targeted disease diagnosis and treatment .

Targeted Cancer Therapy

TCO-amine has been used in targeted cancer therapy through a “click-to-release” approach . In this approach, TCO-amine acts as a key component to selectively deliver therapeutic agents to cancer cells . This enhances treatment efficacy while minimizing off-target effects .

Synthesis and Reactivity

The synthesis and reactivity of TCO-amine have been a subject of extensive study in physical organic chemistry . TCO-amine exhibits high stability towards racemization with an energy barrier of 35.6 kcal/mol . The most stable crown conformation of TCO resembles a stable chair conformation of cyclohexane with an alternating arrangement of equatorial and axial hydrogens .

Microwave-Assisted Synthesis

TCO-amine can also be synthesized using microwave-assisted synthesis (MAS) . MAS is generally characterized by higher yields, higher selectivity, milder reaction conditions, and shorter reaction times compared to conventional heating . This makes MAS an effective approach to green and sustainable chemistry .

Commercial Availability

TCO-amine is commercially available as a hydrochloride salt . This makes it readily accessible for various research applications .

These are just a few of the many applications of TCO-amine in scientific research. Its unique properties and versatility make it a valuable tool in advancing biomedical research and applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNVKTBTNQJBEE-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175522 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCO-amine | |

CAS RN |

1799962-26-7 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

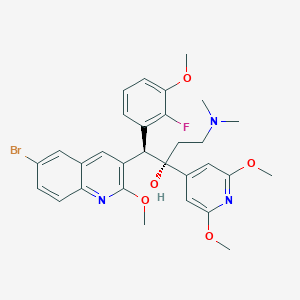

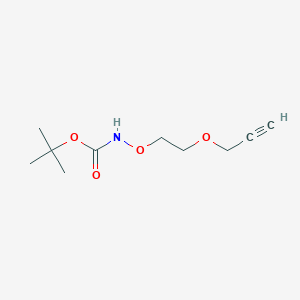

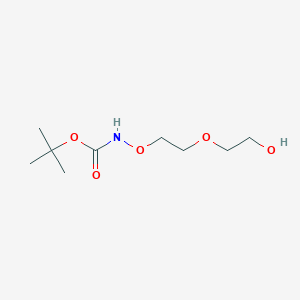

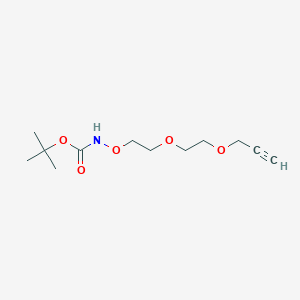

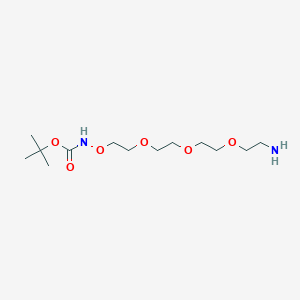

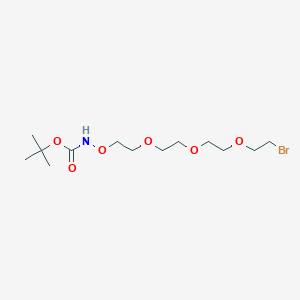

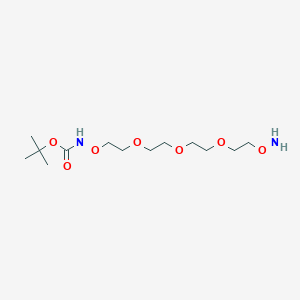

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)